2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide
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Overview
Description
2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide is an organic compound with a complex structure that includes a hydroxyphenyl group, a methylamino group, and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 2-hydroxybenzaldehyde with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve high yields and purity of the final product .
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The Schiff base intermediate can be reduced to form the final amine product.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the dimethylacetamide moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Comparison: 2-{[(2-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications in both aqueous and organic environments .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11(15)8-12-7-9-5-3-4-6-10(9)14/h3-6,12,14H,7-8H2,1-2H3 |
InChI Key |
JADSDBFTUMOJOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC=CC=C1O |
Origin of Product |
United States |
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